(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride
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Overview
Description
(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a methanesulfonyl group attached to the piperidine ring, which is further modified by an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-methanesulfonylpiperidin-3-aminehydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonation reaction using methanesulfonyl chloride.
Amination: The amine group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-methanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-methanesulfonylpiperidin-3-amine: Lacks the hydrochloride salt form.
(3S)-1-methanesulfonylpiperidin-3-thiol: Contains a thiol group instead of an amine group.
(3S)-1-methanesulfonylpiperidin-3-aminehydrobromide: Similar structure but with a hydrobromide salt.
Uniqueness
(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C6H15ClN2O2S |
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Molecular Weight |
214.71 g/mol |
IUPAC Name |
(3S)-1-methylsulfonylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
MJAGCBBGJUYWPB-RGMNGODLSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@@H](C1)N.Cl |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N.Cl |
Origin of Product |
United States |
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